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4-lodo-1-methyl-1H-pyrazole-3-
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carboxylic acid

cat. No.: B1269907

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in
numerous therapeutic agents. Among its derivatives, 4-iodopyrazole has emerged as a
particularly valuable building block. Its strategic importance lies in the carbon-iodine bond, a
versatile handle for introducing molecular diversity through various cross-coupling reactions.
This reactivity makes 4-iodopyrazole a key intermediate in the synthesis of a wide array of
biologically active molecules, with significant applications in oncology, inflammation, and
neurodegenerative diseases.

This document provides a detailed overview of the applications of 4-iodopyrazoles in medicinal
chemistry, complete with experimental protocols for key synthetic transformations and a
summary of quantitative data for representative compounds.

Application Focus: Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in diseases like cancer and
autoimmune disorders. The pyrazole ring is a common feature in many kinase inhibitors,
designed to interact with the ATP-binding site. 4-lodopyrazole serves as an excellent starting
material for the synthesis of potent and selective kinase inhibitors.

Janus Kinase (JAK) Inhibitors
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The JAK-STAT signaling pathway is a crucial regulator of immune responses and
hematopoiesis.[1] Its dysregulation is implicated in various autoimmune diseases and cancers.
Consequently, JAK inhibitors have become an important therapeutic class. Many of these
inhibitors utilize a substituted pyrazole core to achieve high potency and selectivity, with the
synthesis often starting from 4-iodopyrazole.[1]
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Cyclin-Dependent Kinase (CDK) Inhibitors
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Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a
hallmark of cancer. The development of CDK inhibitors is a major focus in anticancer drug
discovery. Pyrazole-based compounds have shown significant promise as CDK inhibitors. For
instance, AT7519, a potent inhibitor of multiple CDKs, features a pyrazole core and has been
evaluated in clinical trials for the treatment of various cancers.[2] The synthesis of such
complex molecules often relies on the functionalization of a pyrazole ring, where 4-
iodopyrazole can serve as a key intermediate.

Application Focus: Anticancer Agents

Beyond specific kinase inhibition, 4-iodopyrazole derivatives have demonstrated broader
anticancer activities. The pyrazole scaffold is present in numerous compounds with
antiproliferative effects against various cancer cell lines.[3]

BRAF Inhibitors and the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation,
differentiation, and survival. Mutations in components of this pathway, such as the BRAF
kinase, are common in many cancers, including melanoma. Encorafenib, a pyrazole-containing
drug, is a potent BRAF inhibitor that disrupts this pathway.[4] The synthesis of such inhibitors
can utilize 4-iodopyrazole as a starting point for introducing the necessary chemical moieties
for potent and selective inhibition.[4]
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Quantitative Data Summary

The following table summarizes the inhibitory activity of representative pyrazole derivatives,

highlighting the potency that can be achieved through synthetic strategies often employing 4-

iodopyrazole as a key building block.
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Experimental Protocols

The versatility of 4-iodopyrazole stems from its reactivity in various chemical transformations.

Below are detailed protocols for the synthesis of 4-iodopyrazole itself and its subsequent

functionalization via the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-lodopyrazole
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A common and efficient method for the synthesis of 4-iodopyrazole is the direct electrophilic
iodination of pyrazole.[4]

Method 1: lodination using N-lodosuccinimide (NIS)[4]
e Materials:
o Pyrazole derivative (1.0 eq)
o N-lodosuccinimide (NIS) (1.1 - 1.5 eq)
o Acetonitrile (or other suitable solvent like TFA/AcOH)
o Saturated aqueous sodium thiosulfate solution
o Saturated aqueous sodium bicarbonate solution
o Brine
o Anhydrous magnesium sulfate
o Ethyl acetate
o Silica gel for column chromatography

e Procedure:

[e]

Dissolve the pyrazole derivative (1.0 eq) in acetonitrile.

o

Add N-lodosuccinimide (NIS) (1.1 - 1.5 eq) to the solution.

[¢]

Stir the reaction mixture at room temperature until the starting material is consumed
(monitor by TLC).

[¢]

Remove the solvent under reduced pressure.

[¢]

Partition the residue between ethyl acetate and water.
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o Wash the organic layer with saturated aqueous sodium thiosulfate solution, saturated
agueous sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the 4-
iodopyrazole derivative.

Method 2: Green lodination using lodine and Hydrogen Peroxide[6]
e Materials:

o Pyrazole (1.0 mol)

o lodine (I2) (1.0 mol)

o 35 wt% Aqueous hydrogen peroxide (H202) (1.3 mol)

o 15 wt% Aqueous sodium hydroxide solution
e Procedure:

o Charge a flask with pyrazole (1.0 mol) and iodine (1.0 mol).

o Heat the mixture in a water bath to 70 °C with stirring.

o Add 35 wt% aqueous hydrogen peroxide (1.3 mol) dropwise, maintaining the reaction
temperature at approximately 100 °C.

o After the addition is complete, continue to stir the mixture at 100 °C for 1 hour.

o Cool the reaction mixture to 80 °C and add 15 wt% aqueous sodium hydroxide solution to
adjust the pH to 7-8.

o Cool the mixture to 0-5 °C and stir for 1 hour to allow for crystallization.
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o Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-
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iodopyrazole.

Iodinating Agent
(e.g., NIS or I2/H202)

Suzuki-Miyaura Cross-Coupling of 4-lodopyrazole

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely
used to functionalize 4-iodopyrazoles with various aryl or heteroaryl groups.[1]

o Materials:

o 4-lodo-1H-pyrazole (1.0 equiv)
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o Arylboronic acid (1.2 equiv)

o Palladium(ll) acetate (Pd(OAc)z, 0.03 equiv)

o SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)

o Potassium carbonate (K2COs, 2.5 equiv)

o 1,4-Dioxane (anhydrous)

o Water (degassed)

o Ethyl acetate

o Brine

o Anhydrous sodium sulfate (Na2SOa)

o Silica gel for column chromatography

Procedure:

o To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv), the
desired arylboronic acid (1.2 equiv), palladium(ll) acetate (0.03 equiv), SPhos (0.06
equiv), and potassium carbonate (2.5 equiv).

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

o Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

o Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is
consumed (monitor by TLC or LC-MS).

o Cool the reaction mixture to room temperature and dilute with ethyl acetate.

o Filter the mixture through a pad of celite and wash with ethyl acetate.

o Wash the combined organic layers with water and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 4-

aryl-1H-pyrazole.
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In conclusion, 4-iodopyrazole is a highly valuable and versatile building block in medicinal
chemistry. Its strategic use enables the efficient synthesis of complex molecules with a wide
range of biological activities, particularly in the development of targeted therapies for cancer
and inflammatory diseases. The robust and well-established protocols for its synthesis and
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functionalization make it an indispensable tool for drug discovery and development
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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